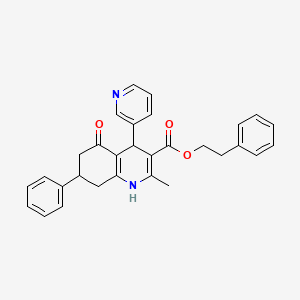![molecular formula C21H15ClN2OS B5103128 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5103128.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide is a chemical compound that has attracted significant attention in scientific research. It is commonly referred to as BML-275 and is a potent and selective inhibitor of AMP-activated protein kinase (AMPK). In
Mecanismo De Acción
BML-275 is a potent and selective inhibitor of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide, a key regulator of cellular energy homeostasis. By inhibiting N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide, BML-275 can modulate various cellular processes, including glucose and lipid metabolism, protein synthesis, and autophagy. BML-275 has also been shown to activate the mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
BML-275 has been shown to have various biochemical and physiological effects. It can decrease glucose uptake and glycogen synthesis in cells, leading to decreased glucose levels in the blood. BML-275 can also decrease lipid synthesis and increase lipid oxidation, leading to decreased lipid accumulation in cells. Additionally, BML-275 has been shown to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BML-275 in lab experiments is its potent and selective inhibition of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide. This allows for precise modulation of cellular processes and reduces the risk of off-target effects. However, BML-275 has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
Direcciones Futuras
There are several future directions for the study of BML-275. One area of interest is the development of more stable and soluble analogs of BML-275 for improved efficacy in experiments. Another direction is the study of BML-275 in combination with other drugs to enhance its therapeutic potential. Additionally, the role of BML-275 in the regulation of autophagy and cell death pathways warrants further investigation.
Métodos De Síntesis
BML-275 can be synthesized using a multi-step process involving the reaction of 2-chloro-4-methylbenzoyl chloride with 2-aminobenzothiazole followed by reaction with 3-bromoaniline. The resulting product is then treated with sodium hydride to obtain BML-275.
Aplicaciones Científicas De Investigación
BML-275 has been extensively studied in various scientific research fields. It has been shown to have potential therapeutic applications in the treatment of cancer, diabetes, and cardiovascular diseases. BML-275 has also been used in the study of metabolic disorders, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c1-13-9-10-16(17(22)11-13)20(25)23-15-6-4-5-14(12-15)21-24-18-7-2-3-8-19(18)26-21/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBHSRQSQVSSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl]glycinate](/img/structure/B5103056.png)
![N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B5103067.png)
![2-methoxy-4-methyl-1-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene](/img/structure/B5103071.png)
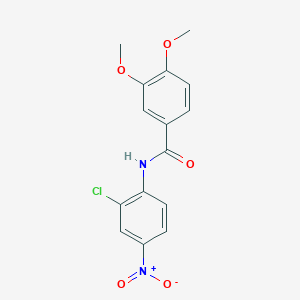
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5103079.png)
![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B5103084.png)
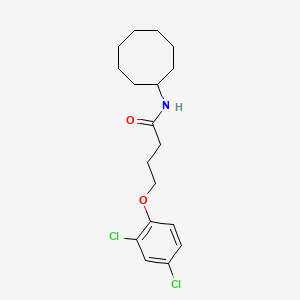
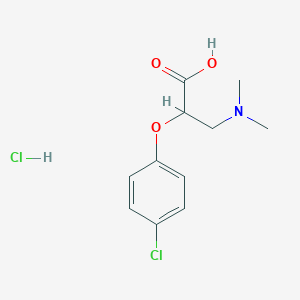
![2-{[3-cyano-4-(3-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5103119.png)
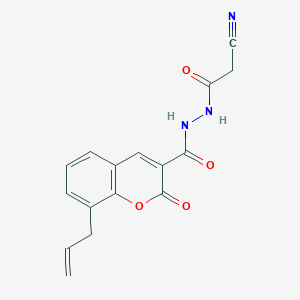
![N-(5-fluoro-2-methylbenzyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5103136.png)
![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5103138.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-propanediamine](/img/structure/B5103145.png)
